Oxirane, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxymethylene)]bis-

Catalog No.
S3341664
CAS No.
52300-37-5
M.F
C18H18O4
M. Wt
298.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxirane, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxymet...

CAS Number

52300-37-5

Product Name

Oxirane, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxymethylene)]bis-

IUPAC Name

2-[[2-[2-(oxiran-2-ylmethoxy)phenyl]phenoxy]methyl]oxirane

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

InChI

InChI=1S/C18H18O4/c1-3-7-17(21-11-13-9-19-13)15(5-1)16-6-2-4-8-18(16)22-12-14-10-20-14/h1-8,13-14H,9-12H2

InChI Key

GGIBUEPJJRWWNM-UHFFFAOYSA-N

SMILES

C1C(O1)COC2=CC=CC=C2C3=CC=CC=C3OCC4CO4

Canonical SMILES

C1C(O1)COC2=CC=CC=C2C3=CC=CC=C3OCC4CO4
  • Epoxy Resin Precursor

    2,2'-Bis(glycidyloxy)biphenyl possesses two glycidyl ether groups, which are known for their reactivity in epoxy ring-opening polymerization. This suggests its potential use as a precursor for the synthesis of new epoxy resins. Epoxy resins are widely used in various applications due to their excellent mechanical properties, adhesion, and chemical resistance. Research could focus on the development of novel epoxy resins based on 2,2'-Bis(glycidyloxy)biphenyl with specific functionalities or desired properties for advanced materials development.

  • Flame Retardant Studies

    The presence of aromatic rings in 2,2'-Bis(glycidyloxy)biphenyl might lead to research exploring its flame retardant properties. Flame retardants are chemicals added to materials to prevent them from igniting easily or slowing down the spread of fire. Research could involve investigating the effectiveness of 2,2'-Bis(glycidyloxy)biphenyl, either alone or as a component in a flame retardant mixture, for specific materials.

  • Composite Material Development

    2,2'-Bis(glycidyloxy)biphenyl could potentially be used as a component in composite materials. Composite materials combine different materials with complementary properties to create a material with superior characteristics. Research could explore the use of 2,2'-Bis(glycidyloxy)biphenyl as a matrix material (binding component) or modifier in composite materials for various applications [].

Oxirane, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxymethylene)]bis- is a synthetic organic compound characterized by the molecular formula C18H18O4C_{18}H_{18}O_{4} and a CAS number of 52300-37-5. This compound is also known as 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis[oxirane] and p,p'-Bisphenol diglycidyl ether. The structure features two oxirane (epoxide) groups attached to a biphenyl backbone, which contributes to its unique chemical properties and potential applications in various fields.

  • Oxidation: The oxirane rings can be oxidized to yield diols.
  • Reduction: Reduction processes can open the oxirane rings, producing alcohols.
  • Substitution: Nucleophilic substitution reactions can occur where nucleophiles such as amines or thiols attack the oxirane rings.

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The products formed depend on the specific conditions and reagents utilized in the reaction.

The synthesis of Oxirane, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxymethylene)]bis- typically involves the reaction of biphenyl derivatives with epichlorohydrin in the presence of a base. This method allows for the formation of the oxirane rings through an electrophilic addition mechanism. Variations in reaction conditions can lead to different derivatives of this compound.

This compound has a diverse range of applications:

  • Chemistry: It serves as a building block for synthesizing polymers and resins due to its reactive oxirane groups.
  • Biology: It is studied for use in drug delivery systems and as a cross-linking agent in biomaterials.
  • Medicine: Ongoing research explores its potential in developing new pharmaceuticals and therapeutic agents.
  • Industry: It is utilized in producing adhesives, coatings, and sealants because of its excellent chemical resistance and mechanical properties.

Oxirane, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxymethylene)]bis- can be compared with other similar compounds:

Compound NameStructural FeaturesUnique Aspects
Oxirane, 2,2'-[1,4-butanediylbis(oxymethylene)]bis-Similar structure but with a butane backboneLess rigidity compared to biphenyl structure
Oxirane, 2,2’-[(3,3’,5,5’-tetramethyl[1,1’-biphenyl]-4,4’-diyl)bis(oxymethylene)]bis-Additional methyl groups on biphenylEnhanced reactivity due to steric effects
4,4’-Bis(2,3-epoxypropoxy)biphenylContains epoxy groups but differs in linkageDifferent polymerization behavior

The uniqueness of Oxirane, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxymethylene)]bis- lies in its biphenyl backbone that provides rigidity and stability. This makes it particularly suitable for applications requiring high-performance materials while allowing for versatile chemical modifications.

XLogP3

2.9

Dates

Last modified: 07-26-2023

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